2-chloro-N-methyl-N-(4-methylpentan-2-yl)acetamide is a chemical compound with the molecular formula and a molecular weight of 191.7 g/mol. It is classified as an acetamide derivative, which is notable for its potential applications in various fields, particularly in medicinal chemistry and organic synthesis. The compound is recognized for its structural features, including the presence of a chlorine atom and a branched alkyl group, which may influence its biological activity and reactivity.
The synthesis of 2-chloro-N-methyl-N-(4-methylpentan-2-yl)acetamide can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions to maximize yield and purity. Techniques such as thin-layer chromatography can be employed to monitor reaction progress, while purification may involve recrystallization from suitable solvents like ethanol.
The molecular structure of 2-chloro-N-methyl-N-(4-methylpentan-2-yl)acetamide can be represented by its canonical SMILES notation: CC(C)CC(C)N(C)C(=O)CCl
. The InChI representation is InChI=1S/C9H18ClNO/c1-7(2)5-8(3)11(4)9(12)6-10/h7-8H,5-6H2,1-4H3
.
The compound exhibits specific geometric parameters that are crucial for understanding its interactions and reactivity:
Property | Value |
---|---|
CAS Number | 1183747-48-9 |
Molecular Formula | C9H18ClNO |
Molecular Weight | 191.70 g/mol |
InChI Key | WMUMRQSTMKKUNL-UHFFFAOYSA-N |
2-chloro-N-methyl-N-(4-methylpentan-2-yl)acetamide can undergo various chemical reactions:
The mechanism of action for 2-chloro-N-methyl-N-(4-methylpentan-2-yl)acetamide involves its interaction with biological targets, such as enzymes or receptors. It is believed to modulate enzymatic activity associated with inflammatory pathways, potentially leading to reduced inflammation and other biological effects. The specific molecular interactions can vary based on structural modifications and environmental conditions.
The physical properties of 2-chloro-N-methyl-N-(4-methylpentan-2-yl)acetamide include:
Key chemical properties include:
These properties are essential for understanding how the compound behaves in various chemical environments.
2-chloro-N-methyl-N-(4-methylpentan-2-yl)acetamide has several applications across different scientific domains:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7